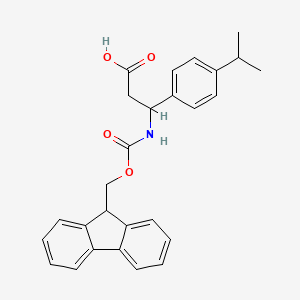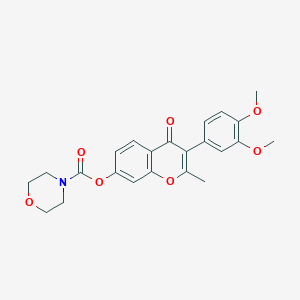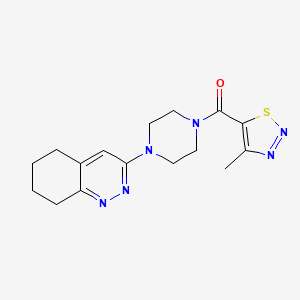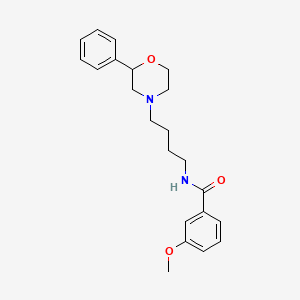
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide, also known as CP-31398, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent. CP-31398 is a synthetic compound that was first synthesized in 2002 by Dr. Carol Prives and her team at Columbia University. Since then, numerous studies have been conducted to investigate the potential applications of CP-31398 in cancer treatment.
Scientific Research Applications
Conformational Analysis and Drug Design
Research on compounds with cyclopropane rings, such as the study by Ono et al. (2002), focuses on the conformational analysis of cyclopropane-containing NMDA receptor antagonists, suggesting that cyclopropane's structural feature is effective in designing biologically active molecules. This indicates potential applications in drug design and development, particularly in targeting neurological pathways and disorders (Ono et al., 2002).
Bioconjugation Methods
Christie et al. (2010) discuss the use of heterobifunctional cross-linkers for reversible conjugation, highlighting applications in nanotechnology, imaging, and drug delivery systems. This research underscores the significance of compounds with thiol- and amine-reactive chemistries in creating pH-labile linkages for controlled drug release and bioconjugation (Christie et al., 2010).
Renewable Polyamides and Green Chemistry
Türünç et al. (2012) explored the synthesis of fatty acid-derived amine functional monomers via thiol–ene reactions, leading to renewable polyamides. This work highlights the potential of cyclopropane and thiol-containing compounds in developing sustainable materials with adjustable thermal and solubility properties, contributing to green chemistry and material science advancements (Türünç et al., 2012).
Detoxification and Chemical Safety
Yang et al. (1990) studied the oxidative detoxification of phosphonothiolates, demonstrating the selective oxidation substrate characteristics of such compounds. This research could imply the usefulness of thiolan-containing compounds in chemical safety and detoxification processes, particularly for hazardous materials (Yang et al., 1990).
Metal Ion Extraction and Environmental Applications
Deratani and Sébille (1981) investigated the use of a thiol hydrophilic resin for metal ion extraction, suggesting applications in environmental cleanup and the recovery of valuable metals from aqueous solutions. This research points to the potential environmental applications of compounds with thiol functionalities in water treatment and metal recovery processes (Deratani & Sébille, 1981).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(2)7-13(12(14)10-3-4-10)11-5-6-17(15,16)8-11/h9-11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQZMYBKGOBAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51089902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2394127.png)
![2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2394130.png)
![4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2394131.png)
![N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2394132.png)

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2394135.png)



![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2394146.png)
![3-(4-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2394147.png)
![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/no-structure.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2394149.png)